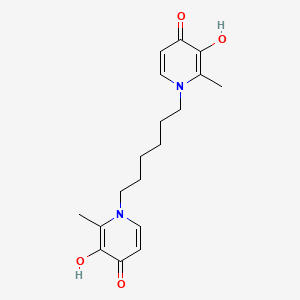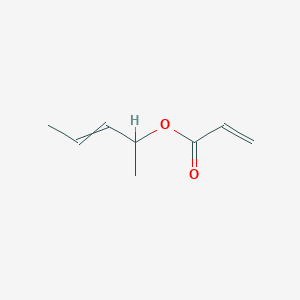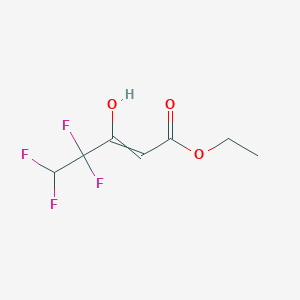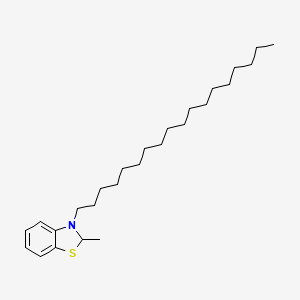![molecular formula C11H22O3 B14285184 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol CAS No. 141418-51-1](/img/structure/B14285184.png)
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is an organic compound with a complex structure that includes both ether and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol typically involves the reaction of but-1-en-1-ol with 3-butoxypropan-2-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of but-1-en-1-one or but-1-en-1-al.
Reduction: Formation of but-1-en-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol exerts its effects involves interactions with various molecular targets. The ether and alcohol groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic attack and electrophilic addition, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
- 1-[(But-1-en-1-yl)oxy]-2-butoxyethane
- 1-[(But-1-en-1-yl)oxy]-4-butoxybutane
Comparison: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is unique due to its specific combination of ether and alcohol functional groups, which provide distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability and versatility in chemical reactions.
Propiedades
Número CAS |
141418-51-1 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-but-1-enoxy-3-butoxypropan-2-ol |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
Clave InChI |
VIWMDJZLHUTBGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(COC=CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)



![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)



![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
